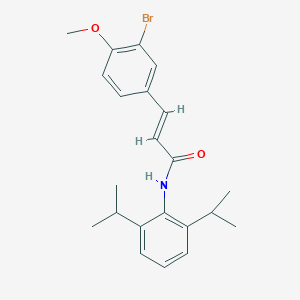![molecular formula C22H23BrN2O7 B3916490 N-{3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine](/img/structure/B3916490.png)
N-{3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine
Übersicht
Beschreibung
N-{3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine, commonly known as BTA-ALA, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-ALA is a derivative of alanine, an essential amino acid, and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of BTA-ALA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
BTA-ALA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial process for preventing the spread of cancer. It has also been shown to inhibit the replication of certain viruses and bacteria, thus preventing their spread in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BTA-ALA is its ability to selectively target cancer cells, viruses, and bacteria, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new drugs that can effectively treat these diseases without causing harmful side effects. However, one of the limitations of BTA-ALA is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of BTA-ALA. One of the main areas of focus is the development of new drugs that can effectively target and treat cancer, viral, and bacterial infections. Another area of focus is the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of BTA-ALA and its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, BTA-ALA is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for the development of new drugs that can effectively target and treat cancer, viral, and bacterial infections. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Wissenschaftliche Forschungsanwendungen
BTA-ALA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O7/c1-12(22(28)29)24-21(27)16(9-13-5-7-15(23)8-6-13)25-20(26)14-10-17(30-2)19(32-4)18(11-14)31-3/h5-12H,1-4H3,(H,24,27)(H,25,26)(H,28,29)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOYLGIIXKZCY-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3916407.png)
![3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916409.png)
![methyl 5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916424.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3916427.png)
![ethyl (2-{2-[4-(trifluoromethyl)benzylidene]hydrazino}-1,3-thiazol-4-yl)acetate](/img/structure/B3916432.png)
![3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3916448.png)
![2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3916455.png)
![3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916456.png)
![N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B3916460.png)
![1-[4-(2-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B3916464.png)

![4-(cyclohexylmethyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3916473.png)
![N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B3916481.png)